molecular formula C11H19N3 B13327404 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13327404
M. Wt: 193.29 g/mol
InChI Key: YLUARLDZLJNSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is a proprietary chemical intermediate designed for research and development purposes. This structurally distinct molecule features an imidazole core functionalized with an amine group at the 2-position and a bulky (1-methylcyclohexyl)methyl substituent at the 1-nitrogen. This specific arrangement suggests potential for its application in medicinal chemistry, particularly in the synthesis of novel compounds for biological screening. Its robust alicyclic moiety may contribute to enhanced lipophilicity and steric effects, which can be pivotal in modulating the pharmacokinetic properties of lead molecules. Researchers can utilize this compound in the exploration of new pharmacophores, potentially in areas such as enzyme inhibition or receptor modulation. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal uses. Detailed handling, storage, and safety information is provided in the associated Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-[(1-methylcyclohexyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H19N3/c1-11(5-3-2-4-6-11)9-14-8-7-13-10(14)12/h7-8H,2-6,9H2,1H3,(H2,12,13)

InChI Key

YLUARLDZLJNSKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Core

Method A: Cyclization of α-Halo Ketones with Amidine Derivatives

  • Starting Materials: α-Halo ketones (e.g., α-chloroketones) and amidines.
  • Reaction Conditions: Heating in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with base catalysts like sodium ethoxide or potassium carbonate.
  • Process: The amidine reacts with the α-halo ketone, facilitating cyclization to form the imidazole ring via nucleophilic substitution and ring closure.
  • Reference: Similar protocols are detailed in patents for imidazole synthesis, such as US7807837B2, which describe regioselective scale-up methods for imidazole derivatives.

Method B: Condensation of Glyoxal Derivatives with Ammonia or Ammonium Salts

  • Starting Materials: Glyoxal compounds and ammonia.
  • Reaction Conditions: Acidic or neutral conditions at elevated temperatures.
  • Process: The condensation leads to imidazole formation through cyclization and dehydration steps.

Introduction of the Methylcyclohexyl Methyl Group at N-1

Method: Alkylation of Imidazole

  • Reagents: The free imidazole ring (obtained from the previous step) and methylcyclohexyl methyl halide (preferably methyl iodide or methyl bromide).
  • Reaction Conditions: Conducted in a polar aprotic solvent such as acetone or dimethylformamide with a base like potassium carbonate or sodium hydride.
  • Process: N-alkylation occurs via nucleophilic substitution at the N-1 nitrogen, producing the N-alkylated imidazole.

Data Table 1: Alkylation Conditions

Parameter Typical Values References
Solvent Acetone, DMF US7807837B2
Base Potassium carbonate, sodium hydride Patent US7807837B2
Alkylating agent Methylcyclohexyl methyl halide (I/Br) Literature protocols
Temperature 0°C to room temperature Standard alkylation procedures
Reaction time 2-12 hours Typical reaction durations

Amination at C-2 Position

Method: Nucleophilic Substitution with Ammonia

  • Reagents: The N-alkylated imidazole and ammonia gas or ammonium salts.
  • Reaction Conditions: Reflux in ethanol or ammonia in methanol, under pressure if necessary.
  • Process: The amino group is introduced at the C-2 position via nucleophilic attack, often facilitated by heating or microwave irradiation to improve yields.

Reference: The synthesis of similar imidazole derivatives involves ammonia treatment, as detailed in patent US10556887B2, where amino groups are introduced through nucleophilic substitution.

Alternative Synthetic Pathways

Multi-step Synthesis via Intermediates

  • Step 1: Synthesize 2-chloroimidazole via cyclization of imidazole precursors.
  • Step 2: Alkylate N-1 with methylcyclohexyl methyl halide.
  • Step 3: Hydrolyze or aminize at C-2 using ammonia or related nucleophiles.

This route allows for greater control over each functionalization step and can be optimized for scale-up.

Use of Protecting Groups and Sequential Functionalization

  • Protect the amino group during initial alkylation.
  • Deprotect and then introduce the amino functionality at C-2 through nucleophilic substitution or reductive amination.

Research Discoveries and Data Tables

Discovery/Research Focus Key Findings Relevance to Preparation Methodology
Synthesis of imidazole derivatives via cyclization Efficient regioselective methods developed Guides ring formation strategies
Alkylation of imidazole with alkyl halides High regioselectivity and yields reported Standard for N-alkylation at N-1
Amine introduction at C-2 via nucleophilic substitution Microwave-assisted methods improve yields Suitable for amino group installation
Scale-up synthesis protocols Use of regioselective reagents and optimized conditions Essential for industrial synthesis

Summary and Recommendations

  • The most reliable method involves initial synthesis of the imidazole core via cyclization of amidines or glyoxal derivatives.
  • N-alkylation at N-1 with methylcyclohexyl methyl halides is performed in polar aprotic solvents with bases like potassium carbonate.
  • The amino group at C-2 is introduced through nucleophilic substitution using ammonia or ammonium salts under reflux conditions.
  • Optimization of reaction conditions, such as temperature, solvent, and reagent equivalents, is crucial for high yield and purity.
  • Alternative pathways, including multi-step syntheses with intermediates and protecting group strategies, offer flexibility for scale-up and functionalization.

This comprehensive approach, supported by recent research and patent literature, provides a robust framework for the preparation of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections or other diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine, highlighting substituent variations and their implications:

Compound Name Substituent at 1-Position Biological Activity/Properties Key References
This compound 1-Methylcyclohexylmethyl Inferred: Potential antibiofilm activity
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine 4-Hexylphenyl Synergistic antibiofilm activity with antibiotics against M. smegmatis
1-(Cyclopropylmethyl)-1H-imidazol-2-amine Cyclopropylmethyl Inferred: Altered steric/electronic effects compared to cyclohexyl derivatives
1-(2-Fluorobenzyl)-1H-imidazol-2-amine 2-Fluorobenzyl Electronegative substituent; potential enhanced binding interactions
1-Methyl-1H-imidazol-2-amine Methyl Simpler structure; baseline for substituent effect studies
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine p-Tolyl (pyrazole analog) Critical for TNF-α inhibition; substituent size/position affects activity

Substituent Effects on Activity

Steric and Lipophilic Considerations
  • The 1-methylcyclohexylmethyl group introduces significant bulk and lipophilicity, which may enhance membrane permeability and biofilm disruption compared to smaller substituents like methyl (e.g., 1-Methyl-1H-imidazol-2-amine) .
  • 4-Hexylphenyl-substituted analogs (e.g., compound 12g in ) demonstrate that aromatic and long alkyl chains improve antibiofilm efficacy, likely due to increased hydrophobic interactions with bacterial membranes . In contrast, the cyclohexyl group in the target compound may offer similar lipophilicity but with reduced conformational flexibility.
Electronic Effects
  • The methylcyclohexyl group, being purely hydrocarbon, lacks such polar effects.

Biological Activity

1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmaceutical research.

Chemical Structure and Properties

The compound is characterized by an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The molecular formula is C11H19N3C_{11}H_{19}N_3, indicating it consists of eleven carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms. The unique feature of this compound is the presence of a 1-methylcyclohexyl group attached to the imidazole nitrogen, which influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit significant antimicrobial activity. For instance, studies have shown that various imidazole derivatives can inhibit the growth of pathogens such as Mycobacterium tuberculosis and other mycobacterial species. The biological activity of this compound may be attributed to its ability to interfere with essential metabolic pathways in these organisms.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameMIC (µg/mL)Target Organism
This compoundTBDM. tuberculosis
Compound A0.05M. abscessus
Compound B0.25M. avium

The mechanism through which this compound exerts its biological effects involves inhibition of key enzymes in metabolic pathways. For example, it may inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine biosynthesis in Mycobacterium tuberculosis. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the cyclohexyl group or the imidazole ring can significantly impact the biological efficacy of related compounds. For instance, increasing the size or branching of substituents on the imidazole ring can enhance antimicrobial potency while maintaining selectivity against mammalian cells.

Table 2: Structure-Activity Relationship Findings

ModificationBiological ActivityRemarks
Methyl group at position 3Increased potencyEnhanced binding affinity
Cycloheptyl substitutionReduced activityLoss of target selectivity
Additional methyl groupsVariable effectsDepends on position and sterics

Case Studies

Several case studies have explored the efficacy of imidazole derivatives in clinical settings:

  • Study on Antitubercular Activity : A study demonstrated that a derivative similar to this compound showed promising results against drug-resistant strains of M. tuberculosis, with MIC values indicating effective inhibition at low concentrations .
  • In Vivo Efficacy : In vivo studies conducted on mice infected with M. abscessus revealed that compounds with similar structural features exhibited good oral bioavailability and significant therapeutic effects, suggesting potential for clinical application .
  • Cytotoxicity Assessments : Cytotoxicity tests indicated that while some derivatives displayed potent antimicrobial activity, they also maintained a high selectivity index against human cell lines, thus minimizing potential side effects .

Q & A

Q. What are the typical synthesis routes for 1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine?

The synthesis involves multi-step reactions starting from aromatic or imidazole precursors. Key steps include:

  • Imidazole ring formation : Cyclization of α-halo ketones with diamines under acidic conditions (e.g., ZnCl₂ as a catalyst) .
  • Substitution reactions : Introducing the 1-methylcyclohexylmethyl group via alkylation or nucleophilic substitution.
  • Optimization conditions : Temperature control (60–100°C), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and palladium/copper catalysts to minimize side reactions .

Table 1: Common Reaction Conditions

StepTemperatureSolventCatalystYield Range
Imidazole formation80–100°CEthanolZnCl₂50–70%
Alkylation60–80°CDMFPd(OAc)₂40–65%
PurificationRTDCM/Hexane

Q. How is this compound characterized structurally?

Standard characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclohexyl group integration .
  • IR spectroscopy : Peaks at ~3100 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole ring) .
  • Mass spectrometry : Molecular ion peak matching the molecular weight (C₁₁H₁₉N₃, MW 193.29) .

Q. What are its potential biological activities?

Imidazole derivatives are known for antimicrobial, anticancer, and enzyme-inhibitory properties. Preliminary studies suggest:

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC ~25 µg/mL) .
  • Enzyme inhibition : Potential interaction with cytochrome P450 isoforms due to structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Advanced strategies include:

  • Computational modeling : Use density functional theory (DFT) to predict transition states and optimize catalyst-substrate interactions .
  • High-throughput screening : Test solvent/catalyst combinations (e.g., ionic liquids for better solubility) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) and improve regioselectivity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) may arise from:

  • Experimental variables : Differences in bacterial strains, assay protocols, or compound purity .
  • Structural analogs : Subtle changes (e.g., halogen substitution) drastically alter activity. Validate using standardized assays (CLSI guidelines) and structural analogs .

Table 2: Key Variables Affecting Bioactivity

VariableImpact ExampleMitigation Strategy
Bacterial strainS. aureus vs. MRSAUse ATCC reference strains
Solvent in assayDMSO concentration (>1% inhibits growth)Use ≤0.5% DMSO
Compound stabilityDegradation in PBS (pH 7.4)Pre-test stability via HPLC

Q. What computational tools are used to predict its pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME or ADMETLab to estimate bioavailability, logP, and CYP450 interactions .
  • Molecular docking : AutoDock Vina to simulate binding with targets like HER2 kinase (docking score ≤-8.0 kcal/mol suggests strong binding) .

Q. How to design analogs for selective enzyme inhibition?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 4 of the imidazole ring to enhance binding affinity .
  • Steric effects : Bulkier groups on the cyclohexyl moiety may reduce off-target interactions (e.g., with hERG channels) .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential amine vapor release .
  • Spill management : Neutralize with citric acid and adsorb with inert material (e.g., vermiculite) .

Q. How to assess its stability under varying storage conditions?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light sensitivity : Amber vials prevent photodegradation (UV-Vis spectra comparison pre/post exposure) .

Q. What techniques are used to study its mechanism in enzyme interactions?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., IC₅₀ determination) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.